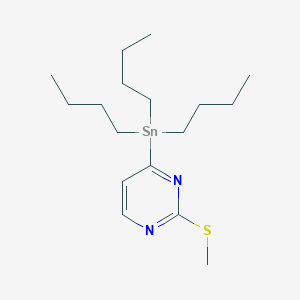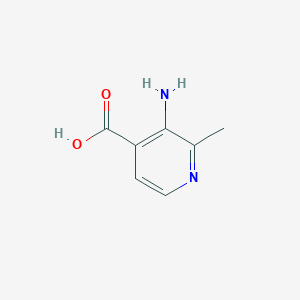![molecular formula C10H15NS B040861 Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) CAS No. 123279-75-4](/img/structure/B40861.png)
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the thienopyridine family, which is known for its diverse biological activities. Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been found to exhibit promising properties, including anti-inflammatory, antioxidant, and anticancer activities. In
Scientific Research Applications
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been shown to have anticancer properties, which may be attributed to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit a wide range of biological activities, which makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects. Additionally, its low solubility in water may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI). One area of interest is the development of derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Finally, research is needed to investigate the potential toxic effects of this compound and its derivatives to ensure their safety for use in medicine and biotechnology.
In conclusion, Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) is a promising compound with potential applications in medicine and biotechnology. Its diverse biological activities make it a subject of extensive scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-pyridinedicarboxylic acid with 2,4,6-trimethylthiophenol in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the thienopyridine ring system. The resulting compound can then be reduced to obtain the final product.
properties
CAS RN |
123279-75-4 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2,4,6-trimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-7-5-11(3)6-10-9(7)4-8(2)12-10/h4,7H,5-6H2,1-3H3 |
InChI Key |
XDSOYNSOKBZPCK-UHFFFAOYSA-N |
SMILES |
CC1CN(CC2=C1C=C(S2)C)C |
Canonical SMILES |
CC1CN(CC2=C1C=C(S2)C)C |
synonyms |
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
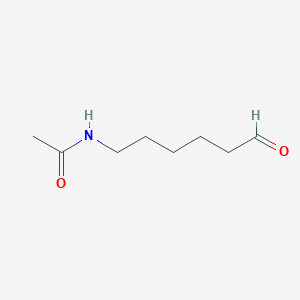
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)
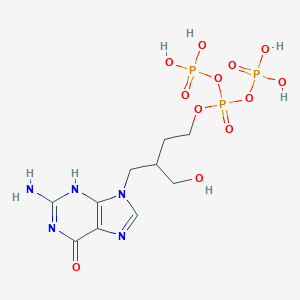

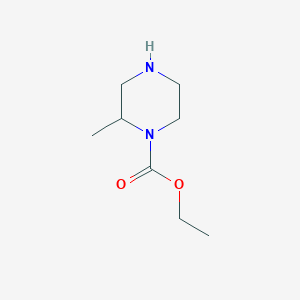
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)

